![molecular formula C16H12ClN3 B361981 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-79-1](/img/structure/B361981.png)

9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline

Vue d'ensemble

Description

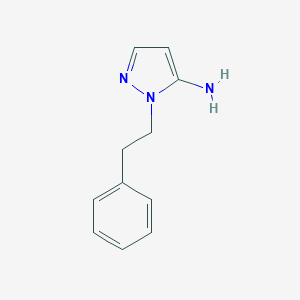

“9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C16H12ClN3 . It belongs to the class of compounds known as indoloquinoxalines, which are a widespread class of heterocyclic compounds . These compounds attract significant attention due to their many applications in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of indoloquinoxaline derivatives, including “9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline”, has been a subject of research over the past decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The molecular structure of “9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline” consists of a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis

The most frequently employed synthetic route to indoloquinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid .Applications De Recherche Scientifique

Synthesis and DNA Binding : Derivatives of 6H-indolo[2,3-b]quinoxaline, like 9-fluoro-6H-indolo[2,3-b]quinoxaline, have been synthesized and studied for their antitumor properties. These compounds show intercalation with DNA, affecting their binding affinity and contributing to their antitumor activity (Gu et al., 2017).

Antiviral and Interferon Inducing Activity : 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines exhibit potent interferon-inducing and antiviral activities. Certain derivatives, particularly morpholine and 4-methyl-piperidine, have shown significant efficacy in this regard (Shibinskaya et al., 2010).

Pharmacological Activities : The 6H-indolo[2,3-b]quinoxaline scaffold is associated with a range of pharmacological activities. The thermal stability of its complex with DNA is a key parameter for understanding its anticancer, antiviral, and other activities. Derivatives like NCA0424, B-220, and 9-OH-B-220 have shown significant binding affinity to DNA (Moorthy et al., 2013).

Organic Dyes and Solar Cells : 6H-Indolo[2,3-b]quinoxaline-based organic dyes have been used in dye-sensitized solar cells. These dyes exhibit good photovoltaic performance, with different electron-rich π-conjugated bridges enhancing their effectiveness (Qian et al., 2015).

Optical and Electroluminescence Studies : Hybrid materials featuring 6H-indolo[2,3-b]quinoxaline with polyaromatic hydrocarbons have been synthesized. These compounds, characterized by cyan emission, have potential applications in organic light-emitting diodes (Tyagi et al., 2011).

Anticancer Evaluation : Certain 6H-indolo[2,3-b]quinoline derivatives have been synthesized and evaluated for their anticancer properties. These compounds, particularly the methylated derivatives, showed significant cytotoxicity against various cancer cell lines (Chen et al., 2004).

Mécanisme D'action

Target of Action

9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline is a complex molecule that primarily targets DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA can disrupt normal cellular processes and lead to cytotoxic effects .

Mode of Action

The compound interacts with DNA through intercalation . Intercalation involves the insertion of the planar ring structure of the compound between the base pairs of the DNA helix . This can cause DNA duplex stabilization , which can interfere with DNA replication and transcription, disrupting the normal cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline is DNA replication and transcription . By intercalating into the DNA helix, the compound can disrupt these processes, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Its structural similarity to other indoloquinoxaline derivatives suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the action of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline is cytotoxicity . The compound has been shown to exhibit moderate cytotoxicity against human reproductive organ cell lines . This cytotoxic effect is likely due to the disruption of DNA replication and transcription caused by the compound’s intercalation into the DNA helix .

Action Environment

The action of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact the compound’s ability to interact with its target

Safety and Hazards

The safety and hazards associated with “9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline” are not explicitly mentioned in the retrieved documents. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Orientations Futures

The future directions in the research of indoloquinoxaline derivatives, including “9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline”, could involve the development of new methods for their synthesis . Additionally, due to their many applications in materials science and medicinal chemistry, these compounds could be used in various optoelectronic devices as sensitizers, semiconductors, light-emitting, and sensor materials .

Propriétés

IUPAC Name |

9-chloro-6-ethylindolo[3,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3/c1-2-20-14-8-7-10(17)9-11(14)15-16(20)19-13-6-4-3-5-12(13)18-15/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVKNMMSJMBTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255682 | |

| Record name | 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline | |

CAS RN |

477512-79-1 | |

| Record name | 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477512-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B361899.png)

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B361902.png)

![8-Methoxy-3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B361903.png)

![7-Chloro-1',2-dimethyl-1,2-dihydrospiro(chromeno[2,3-c]pyrrole-1,3'-indole)-2',3,9-trione](/img/structure/B361904.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B361911.png)

![2-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B361914.png)

![6-(benzylamino)-5-(4-(tert-butyl)phenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B361915.png)

![N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B361917.png)

![1-(2-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361924.png)

![9-(5-Methyl-3-isoxazolyl)-8-(3-propoxyphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B361927.png)

![2-ethyl-N-[4-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B361937.png)

![7-Methyl-1,2-di(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361941.png)